Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Fluorotetrahydrofuran-3-ol: is a fluorinated organic molecule belonging to the class of fluorinated tetrahydrofurans. It possesses a five-membered ring structure with four carbon atoms and one oxygen atom. A fluorine atom is attached to the fourth carbon (C4) in the cis configuration, meaning it is on the same side of the ring plane as the hydroxyl group (OH) attached to the third carbon (C3). This specific configuration can influence the molecule’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-4-Fluorotetrahydrofuran-3-ol can be synthesized through various methods, including ring-opening reactions of fluorinated epoxides or cyclization of fluorinated diols. These reactions typically involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for cis-4-fluorotetrahydrofuran-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: cis-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including substitution reactions, where the hydroxyl group (OH) can be replaced with other functional groups using suitable reagents. It can also undergo degradation reactions, such as hydrolysis (cleavage by water) or thermal decomposition at high temperatures.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and other nucleophiles that can react with the hydroxyl group. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of cis-4-fluorotetrahydrofuran-3-ol, while degradation reactions can lead to simpler molecules or fragments of the original compound.
Scientific Research Applications
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine: In biology and medicine, fluorinated compounds like cis-4-fluorotetrahydrofuran-3-ol are studied for their potential therapeutic properties. Fluorine atoms can significantly influence the biological activity of molecules, making them useful in drug discovery and development.
Industry: In the industrial sector, cis-4-fluorotetrahydrofuran-3-ol can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
Currently, there is no documented information regarding the specific mechanism of action of cis-4-fluorotetrahydrofuran-3-ol in biological systems. the presence of the fluorine atom and hydroxyl group suggests that it may interact with various molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cis-4-fluorotetrahydrofuran-3-ol include other fluorinated tetrahydrofurans and fluorinated organic molecules. These compounds share structural similarities but may differ in their specific functional groups or configurations.
Uniqueness: The uniqueness of cis-4-fluorotetrahydrofuran-3-ol lies in its specific cis configuration and the presence of both a fluorine atom and a hydroxyl group. This combination of features can influence its reactivity and properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C4H7FO2 |
---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(3S,4R)-4-fluorooxolan-3-ol |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
INQHWCYKASVEQT-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)F)O |
Canonical SMILES |
C1C(C(CO1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.